methyl 5-(2-methylpropyl)-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate
Description
Methyl 5-(2-methylpropyl)-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a pyridazinone-thiophene hybrid moiety and an isobutyl ester group. Its structure combines pharmacophoric elements known for diverse biological activities, including anti-inflammatory and kinase-inhibitory properties. The thiazole ring (position 2) is functionalized with an acetamide linker to a pyridazinone ring, which is further substituted with a thiophene group. The ester group at position 4 enhances solubility and bioavailability. Crystallographic studies using SHELXL (a module of the SHELX system) confirm its planar thiazole ring and the spatial orientation of the thiophene-pyridazinone unit, critical for target binding .
Properties
Molecular Formula |
C19H20N4O4S2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O4S2/c1-11(2)9-14-17(18(26)27-3)21-19(29-14)20-15(24)10-23-16(25)7-6-12(22-23)13-5-4-8-28-13/h4-8,11H,9-10H2,1-3H3,(H,20,21,24) |
InChI Key |
OVDNYABBAVCNCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 5-(2-methylpropyl)-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate, with the molecular formula and a molecular weight of 432.5 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its thiazole and pyridazine moieties, which are known to exhibit various pharmacological effects.
Chemical Structure
The structural representation of the compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 432.5 g/mol |
| InChI Key | OVDNYABBAVCNCB-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to thiazoles and pyridazines. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thiazolo[4,5-b]pyridine derivatives against common pathogens:
| Compound ID | Pathogen | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Micrococcus luteus | - |
| 3f | Candida spp. | - |
The compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as an antimicrobial agent .
The mechanism through which this compound exerts its biological activity may involve interactions with critical bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies indicate that the compound forms hydrogen bonds with key residues in these enzymes, enhancing its antibacterial properties .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on various cell lines (e.g., HaCat and Balb/c 3T3) revealed that certain thiazole derivatives exhibit selective cytotoxicity, implying their potential for further development in cancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazole-pyridazinone hybrids. Below is a comparative analysis with structurally analogous molecules, focusing on structural features, physicochemical properties, and bioactivity. Data were derived from crystallographic refinements (using SHELX programs) and pharmacological assays.
Table 1: Structural and Functional Comparison
Key Findings:
Thiophene vs. Phenyl Substitution (Analog A) :
- Replacing thiophene with phenyl reduces kinase inhibition potency (45 nM vs. 12 nM), likely due to weaker π-π stacking with hydrophobic enzyme pockets. The phenyl analog also exhibits lower thermal stability (155°C vs. 168°C), attributed to less efficient crystal packing .
- SHELX-refined structures reveal that the thiophene’s sulfur atom stabilizes intermolecular contacts via S···H-C interactions, absent in Analog A .
Ester vs. Carboxylic Acid (Analog B) :
- Hydrolyzing the ester to a carboxylic acid (Analog B) drastically reduces solubility (LogP: 1.95 vs. 2.81) but improves thermal stability (172°C vs. 168°C). The carboxylate group forms stronger hydrogen bonds in the crystal lattice, as resolved via SHELXL .
- Analog B shows negligible kinase activity, suggesting the ester group is critical for target binding.
Thiazole Modifications :
- Bulky 2-methylpropyl substituents at position 5 enhance metabolic stability compared to shorter alkyl chains (e.g., methyl or ethyl), as observed in pharmacokinetic studies.
Methodological Considerations
- Crystallographic Analysis: SHELX programs (SHELXS, SHELXL) were pivotal in resolving bond lengths, angles, and torsional conformations. For instance, the pyridazinone-thiophene dihedral angle (12.5°) was refined using SHELXL, confirming minimal steric strain .
- Limitations : While SHELX excels in small-molecule refinement, its reliance on high-resolution data may overlook dynamic properties (e.g., solvent interactions) compared to molecular dynamics simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
